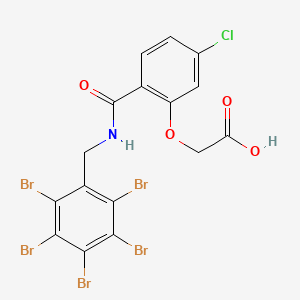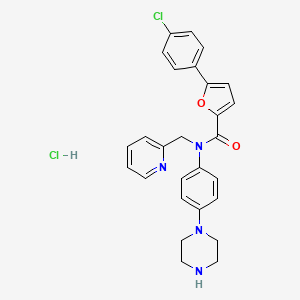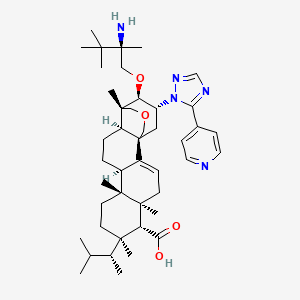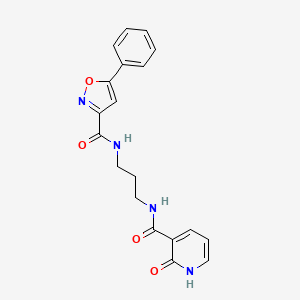
ML327
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ML327 is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a nicotinamide moiety, an isoxazole ring, and a phenyl group, making it an interesting subject for scientific research.
Wissenschaftliche Forschungsanwendungen
ML327 has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
Target of Action
The primary targets of ML327 are E-cadherin and MYC . E-cadherin is a protein that helps cells stick together, maintaining the structure and integrity of tissues. MYC is a gene that codes for a protein involved in cell cycle progression, apoptosis, and cellular transformation .
Mode of Action
This compound acts by de-repressing E-cadherin transcription and blocking MYC expression . This means it increases the production of E-cadherin and decreases the production of MYC. The compound partially reverses the Epithelial-to-Mesenchymal Transition (EMT), a process that is often associated with cancer progression .
Biochemical Pathways
This compound affects the EMT pathway, which is involved in cancer cell invasion and metastasis . By de-repressing E-cadherin transcription, this compound inhibits EMT, thereby reducing cancer cell invasiveness and tumor cell migration . It also affects the MYC pathway, which is involved in cell cycle progression and apoptosis .
Pharmacokinetics
The compound’s ability to induce changes in gene expression within hours suggests it is rapidly absorbed and distributed within cells .
Result of Action
This compound induces a gene signature consistent with both epithelial and neuronal differentiation features . It also induces cell death and G1 cell cycle arrest, blocking anchorage-independent growth and neurosphere formation . Furthermore, this compound treatment results in persistent defects in proliferative potential and tumor-initiating capacity .
Biochemische Analyse
Biochemical Properties
N-(3-(2-hydroxynicotinamido)propyl)-5-phenylisoxazole-3-carboxamide is known to interact with various enzymes and proteins. It has been reported to de-repress E-cadherin transcription, a process that is often repressed during the Epithelial-to-Mesenchymal Transition (EMT) associated with cancer cell invasion and metastasis . This molecule also interacts with Hepatocyte Nuclear Factor 4-alpha (HNF4α), a significant upstream transcriptional regulator .
Cellular Effects
N-(3-(2-hydroxynicotinamido)propyl)-5-phenylisoxazole-3-carboxamide has been shown to have profound effects on various types of cells. It can induce a gene signature consistent with both epithelial and neuronal differentiation features . It also induces cell death and G1 cell cycle arrest, blocking anchorage-independent growth and neurosphere formation .
Molecular Mechanism
The molecular mechanism of action of N-(3-(2-hydroxynicotinamido)propyl)-5-phenylisoxazole-3-carboxamide involves several key interactions. It de-represses E-cadherin transcription, partially reversing EMT, and inhibits cancer cell invasiveness and tumor cell migration . It also destabilizes MYC signaling, an early and consistent feature of its treatment .
Temporal Effects in Laboratory Settings
The effects of N-(3-(2-hydroxynicotinamido)propyl)-5-phenylisoxazole-3-carboxamide over time in laboratory settings have been studied. It has been reported that the treatment significantly alters the expression of over 2,500 genes within three hours .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ML327 typically involves multiple steps, including the formation of the isoxazole ring and the attachment of the nicotinamide and phenyl groups. One common method involves the use of benzotriazol-1-ol and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in N,N-dimethyl-formamide at 25°C . This reaction is followed by the addition of 2-(4-chlorophenyl)aniline, also in N,N-dimethyl-formamide at 25°C for 72 hours, resulting in a yield of 57% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
ML327 can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the nicotinamide moiety can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the amide group would produce an amine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-2-hydroxynicotinamide
- 3-(2-(2-Hydroxynicotinamido)thiazol-4-yl)propanoic acid
Uniqueness
ML327 is unique due to its combination of a nicotinamide moiety, an isoxazole ring, and a phenyl group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for scientific research.
Eigenschaften
IUPAC Name |
N-[3-[(2-oxo-1H-pyridine-3-carbonyl)amino]propyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c24-17-14(8-4-9-20-17)18(25)21-10-5-11-22-19(26)15-12-16(27-23-15)13-6-2-1-3-7-13/h1-4,6-9,12H,5,10-11H2,(H,20,24)(H,21,25)(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNDNXLMQAPQQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCNC(=O)C3=CC=CNC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid](/img/structure/B609060.png)
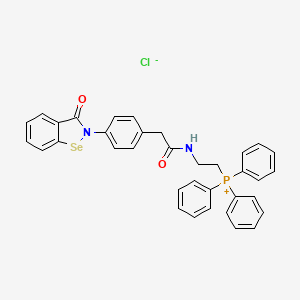
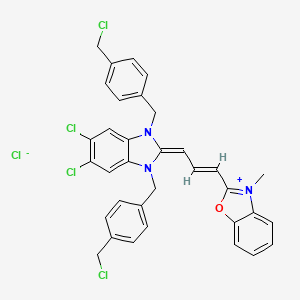
![[2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-2-oxoethyl]-triphenylphosphanium;chloride](/img/structure/B609067.png)
![4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile](/img/structure/B609071.png)
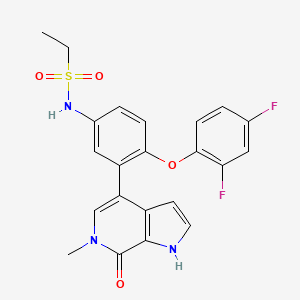
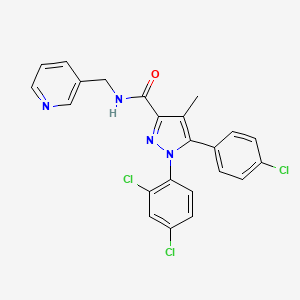

![(2S)-2-[[(2S,4R)-1-(3-cyanophenyl)sulfonyl-4-(cyclobutylamino)pyrrolidine-2-carbonyl]amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid;methanesulfonic acid](/img/structure/B609076.png)
![5-(5-chloropyridin-3-yl)-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-pyridin-2-ylpyridine-3-carboxamide](/img/structure/B609078.png)
